molecular formula C13H15N5OS B2447076 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol CAS No. 2379987-94-5

2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol

Cat. No. B2447076
CAS RN: 2379987-94-5
M. Wt: 289.36
InChI Key: YERVYMAMCVRKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

MPEP is a selective antagonist of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is involved in various physiological processes, such as synaptic plasticity, learning, and memory. MPEP binds to the allosteric site of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol and inhibits its activity, leading to a decrease in glutamate release and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, MPEP reduces glutamate release and synaptic plasticity, leading to a decrease in neuronal excitability and an increase in the threshold for long-term potentiation. MPEP has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA, and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MPEP is a useful tool for investigating the role of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol in various physiological and pathological processes. MPEP is selective for 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol and does not affect other glutamate receptors, such as NMDA and AMPA receptors. MPEP is also relatively stable and can be administered orally or intraperitoneally. However, MPEP has some limitations, such as its low solubility in water and its potential off-target effects at high concentrations.

Future Directions

There are several future directions for research on MPEP. One direction is to investigate the potential therapeutic effects of MPEP in various neurological and psychiatric disorders, such as Fragile X syndrome, Alzheimer's disease, and drug addiction. Another direction is to develop more selective and potent 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol antagonists that can be used in clinical trials. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of MPEP on neuronal function and synaptic plasticity.

Synthesis Methods

The synthesis of MPEP involves several steps, including the reaction of 2-acetyl-3-methylthiophene with hydrazine hydrate to form 3-methylthiophene-2-carbohydrazide. This intermediate is then coupled with 9-methyladenine using a coupling reagent to form 2-[(9-methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanone. Finally, the ethanone is reduced to the corresponding alcohol using sodium borohydride to obtain MPEP.

Scientific Research Applications

MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MPEP has been used as a tool to investigate the role of 2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol in synaptic plasticity, learning, and memory. MPEP has also been shown to have potential therapeutic effects in various neurological disorders, such as Fragile X syndrome, Alzheimer's disease, and Parkinson's disease.
In psychiatry, MPEP has been studied as a potential treatment for anxiety, depression, and drug addiction. MPEP has been shown to reduce anxiety-like behavior in animal models and to decrease drug-seeking behavior in drug addiction models.

properties

IUPAC Name

2-[(9-methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-3-4-20-11(8)9(19)5-14-12-10-13(16-6-15-12)18(2)7-17-10/h3-4,6-7,9,19H,5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERVYMAMCVRKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol

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